

Unveiling AR-M 1000390: A Guide to its Low-Internalizing Profile

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Compound of Interest					
Compound Name:	AR-M 1000390				
Cat. No.:	B15575753	Get Quote			

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of receptor agonists is paramount. This guide provides a comprehensive comparison of **AR-M 1000390**, a δ -opioid receptor agonist, with other relevant compounds, focusing on validating its classification as a "low-internalizing" agent. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying cellular processes.

Comparative Analysis of δ-Opioid Receptor Agonists

The defining characteristic of **AR-M 1000390** is its significantly reduced propensity to induce δ -opioid receptor (DOR) internalization compared to prototypical agonists like SNC 80. This feature, along with its binding affinity and efficacy, positions it as a valuable tool for studying the differential effects of G protein-coupled receptor (GPCR) signaling in the absence of significant receptor sequestration.



Compound	Туре	Receptor Affinity (Ki, nM)	Functional Potency (EC50, nM)	Internalizati on Profile	Primary Arrestin Isoform Recruited
AR-M 1000390	δ-Opioid Agonist	106 ± 34[1]	111 ± 31 (cAMP inhibition)[1]	Low[1][2]	β-arrestin 3[3]
SNC 80	δ-Opioid Agonist	~9.1	~121.5 (GTPyS binding)	High[2]	β-arrestin 2[3]
JNJ20788560	δ-Opioid Agonist	Not explicitly found	Not explicitly found	Low[3]	β-arrestin 3[3]

Key Findings:

- AR-M 1000390 exhibits a significantly lower propensity for inducing δ-opioid receptor internalization compared to the classic agonist SNC 80.[1][2]
- Studies in DOR-eGFP knock-in mice have shown that while 100 nM of SNC 80 leads to
 robust receptor internalization, the same concentration of AR-M 1000390 does not cause
 significant endocytosis. A 100-fold higher concentration of AR-M 1000390 is required to
 induce internalization.
- This difference in internalization is linked to the differential recruitment of β-arrestin isoforms.
 AR-M 1000390 and another low-internalizing agonist, JNJ20788560, preferentially recruit β-arrestin 3. In contrast, the high-internalizing agonist SNC 80 preferentially recruits β-arrestin 2.[3]

Experimental Protocols

The validation of **AR-M 1000390**'s low-internalizing nature relies on established experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.



Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay quantifies the affinity of a compound for a specific receptor.

- Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the δ-opioid receptor.
- Incubation: A constant concentration of a radiolabeled ligand with known high affinity for the δ-opioid receptor (e.g., [³H]-naltrindole) is incubated with the membrane preparation.
- Competition: Increasing concentrations of the unlabeled test compound (e.g., AR-M
 1000390) are added to compete with the radioligand for binding to the receptor.
- Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay for Potency (EC50) Determination (cAMP Accumulation Assay)

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of the δ -opioid receptor.

- Cell Culture: Cells expressing the δ -opioid receptor are cultured in appropriate media.
- Stimulation: The adenylyl cyclase enzyme in the cells is stimulated with forskolin to induce cAMP production.
- Agonist Treatment: Increasing concentrations of the test agonist (e.g., AR-M 1000390) are added to the cells.



- cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).
- Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect on cAMP accumulation (EC50) is determined by fitting the data to a dose-response curve.

Confocal Microscopy for Receptor Internalization Visualization

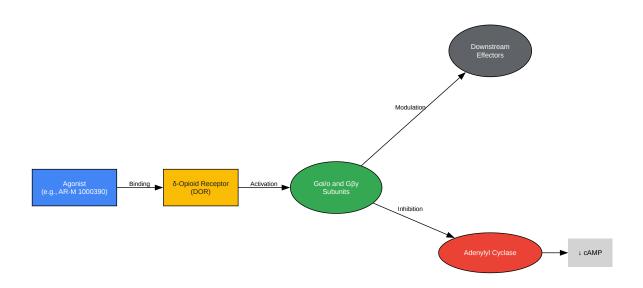
This technique allows for the direct visualization of receptor trafficking within cells.

- Cell Preparation: Cells expressing a fluorescently tagged δ-opioid receptor (e.g., DOR-eGFP) are cultured on glass-bottom dishes suitable for microscopy.
- Agonist Treatment: The cells are treated with the agonist of interest (e.g., AR-M 1000390 or SNC 80) at a specific concentration and for a defined period.
- Fixation and Staining (Optional): Cells can be fixed with paraformal dehyde and stained with antibodies against specific cellular compartments (e.g., endosomes) to colocalize the internalized receptors.
- Imaging: The cells are imaged using a confocal laser scanning microscope. Z-stack images are often acquired to obtain a three-dimensional view of the cell.
- Image Analysis: The degree of internalization is quantified by measuring the ratio of intracellular fluorescence to the fluorescence at the plasma membrane. This can be done using image analysis software.

Visualizing the Cellular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

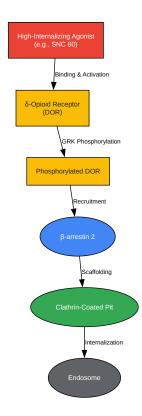




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Figure 1. G-protein dependent signaling pathway of the δ -opioid receptor.









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